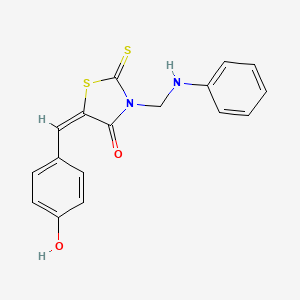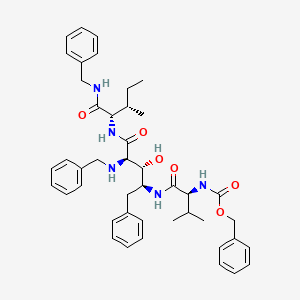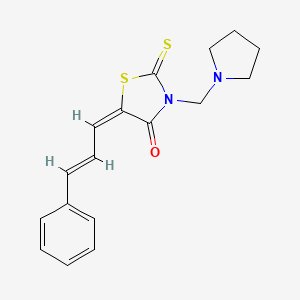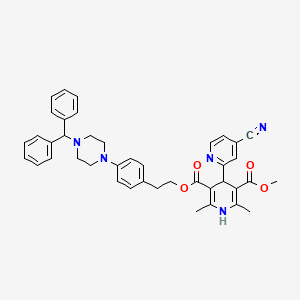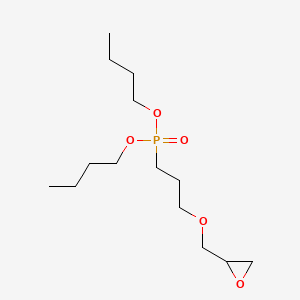
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C14H29O5P. This compound consists of 29 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom . It is a phosphonate ester, which means it contains a phosphonate group (P=O) bonded to an organic moiety. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate typically involves the reaction of dibutyl phosphite with an epoxide, such as glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst or under basic conditions to facilitate the ring-opening of the epoxide and subsequent formation of the phosphonate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, the phosphonate ester can be hydrolyzed to produce the corresponding phosphonic acid and alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: Phosphonates are known to inhibit certain enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Phosphonate derivatives have been explored for their potential as antiviral and anticancer agents due to their ability to interfere with biological processes.
Mécanisme D'action
The mechanism of action of Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes. Phosphonates can mimic phosphate esters, allowing them to bind to enzyme active sites and inhibit enzyme activity. This inhibition can occur through the formation of stable enzyme-phosphonate complexes, preventing the enzyme from catalyzing its normal substrate .
Comparaison Avec Des Composés Similaires
Similar compounds to Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate include other phosphonate esters such as:
Dimethyl (2-oxopropyl)phosphonate: Used in organic synthesis as a precursor for various reactions.
Dialkyl (2-oxopropyl)phosphonates: Utilized in the synthesis of phosphorylated heterocycles.
This compound is unique due to its specific structure, which includes an oxirane (epoxide) ring
Propriétés
Numéro CAS |
148288-77-1 |
|---|---|
Formule moléculaire |
C14H29O5P |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
2-(3-dibutoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C14H29O5P/c1-3-5-9-18-20(15,19-10-6-4-2)11-7-8-16-12-14-13-17-14/h14H,3-13H2,1-2H3 |
Clé InChI |
IGRBWPHZTJIMJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CCCOCC1CO1)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


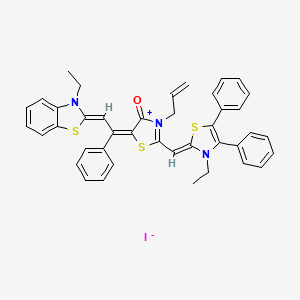
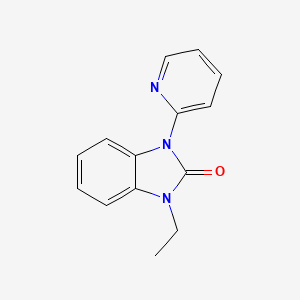
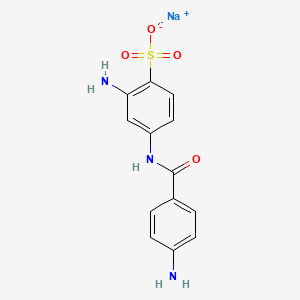
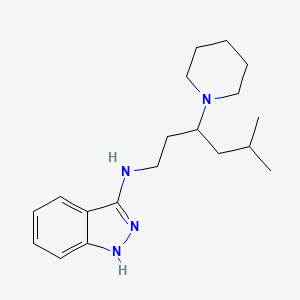
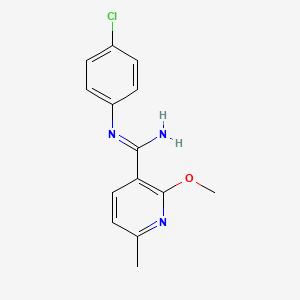

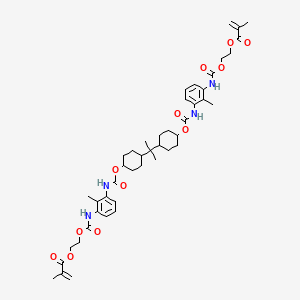

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
